molecular formula C6H10O2 B13821851 (Z)-5-hydroxy-4-methylpent-3-en-2-one

(Z)-5-hydroxy-4-methylpent-3-en-2-one

Cat. No.: B13821851
M. Wt: 114.14 g/mol
InChI Key: ZENGABJDJSKJCW-HYXAFXHYSA-N
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Description

(Z)-5-hydroxy-4-methylpent-3-en-2-one is an organic compound with a unique structure that includes a hydroxyl group, a methyl group, and a double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-5-hydroxy-4-methylpent-3-en-2-one can be achieved through several methods. One common approach involves the aldol condensation of acetone with acetaldehyde, followed by selective reduction and dehydration steps. The reaction conditions typically include the use of a base such as sodium hydroxide or potassium hydroxide, and the reactions are carried out at controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale aldol condensation reactions followed by purification processes such as distillation or crystallization. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

(Z)-5-hydroxy-4-methylpent-3-en-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The double bond can be reduced to form a saturated alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride can be employed.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide are used for converting the hydroxyl group to other functional groups.

Major Products

The major products formed from these reactions include ketones, carboxylic acids, saturated alcohols, and various substituted derivatives.

Scientific Research Applications

(Z)-5-hydroxy-4-methylpent-3-en-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic effects and its role in drug development.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism by which (Z)-5-hydroxy-4-methylpent-3-en-2-one exerts its effects involves interactions with specific molecular targets and pathways. For example, its hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The double bond and methyl group can also affect the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    (E)-5-hydroxy-4-methylpent-3-en-2-one: The geometric isomer with different spatial arrangement of atoms.

    4-methylpent-3-en-2-one: Lacks the hydroxyl group, resulting in different chemical properties.

    5-hydroxy-4-methylpentan-2-one: Saturated analog with different reactivity.

Uniqueness

(Z)-5-hydroxy-4-methylpent-3-en-2-one is unique due to its specific combination of functional groups and geometric configuration, which confer distinct chemical and biological properties

Properties

Molecular Formula

C6H10O2

Molecular Weight

114.14 g/mol

IUPAC Name

(Z)-5-hydroxy-4-methylpent-3-en-2-one

InChI

InChI=1S/C6H10O2/c1-5(4-7)3-6(2)8/h3,7H,4H2,1-2H3/b5-3-

InChI Key

ZENGABJDJSKJCW-HYXAFXHYSA-N

Isomeric SMILES

C/C(=C/C(=O)C)/CO

Canonical SMILES

CC(=CC(=O)C)CO

Origin of Product

United States

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